Thenium closylate

Übersicht

Beschreibung

Thenium closylate is a chemical compound with the molecular formula C21H24ClNO4S2 and a molecular weight of 454.00 g/mol . It is primarily known for its use in veterinary medicine, particularly for the removal of parasitic nematodes in dogs . The compound is characterized by its white to off-white solid form and has a melting point of 159-160°C .

Vorbereitungsmethoden

The synthesis of thenium closylate involves several steps:

Initial Reaction: 2-Chlormethylthiophene is added to a solution of 1-dimethylamino-2-phenoxyethane in acetone.

Reflux and Crystallization: The resulting suspension is heated to reflux for an additional 30 minutes and then cooled.

Final Reaction: A solution of the free base of the last compound and p-chlorobenzenesulfonic acid (in a molar ratio of 1:1) is reacted together in boiling acetone.

Analyse Chemischer Reaktionen

Theniumclosylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Chlorgruppe an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen nicht im Detail beschrieben werden, deutet das Vorhandensein von Schwefel- und Stickstoffatomen auf eine mögliche Redoxaktivität unter geeigneten Bedingungen hin.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Aceton, Isopropanol, Ethylacetat und p-Chlorbenzolsulfonsäure.

Hauptprodukte: Das Hauptprodukt ist N,N-Dimethyl-N-(2-phenoxyethyl)-N-(2-thenyl)ammonium-4-chlorbenzolsulfonat.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

- Molecular Formula : C₁₈H₂₃ClN₂O₄S

- Molecular Weight : 454.00 g/mol

- CAS Registry Number : 4304-40-9

- Solubility : Sparingly soluble in water (0.6% w/v at 20°C) .

Pharmacological Applications

This compound is primarily utilized as an anthelmintic agent for the treatment of parasitic infections in dogs, specifically targeting hookworms such as Ancylostoma caninum and Uncinaria stenocephala. The compound is administered in tablet form, with specific dosage guidelines based on the weight of the animal:

- Dosage :

Case Studies and Research Findings

-

Efficacy Against Hookworms :

A study highlighted the effectiveness of this compound in eliminating adult hookworms from infected canines. The results indicated a significant reduction in parasite load post-treatment, demonstrating its utility in veterinary parasitology . -

Comparative Studies with Other Anthelmintics :

Comparative research has shown that this compound exhibits comparable efficacy to other anthelmintics like praziquantel and fenbendazole but may have fewer side effects, making it a preferred choice in certain cases . -

Pharmacokinetics :

Investigations into the pharmacokinetic properties of this compound revealed that it is absorbed effectively when administered orally, with peak plasma concentrations occurring within a few hours post-administration. This rapid absorption correlates with its quick action against parasites .

Safety and Regulatory Status

This compound is regulated under veterinary medicine laws, requiring administration by licensed veterinarians. Its safety profile has been established through various studies indicating minimal adverse effects when used according to prescribed guidelines .

Wirkmechanismus

Thenium closylate exerts its effects by targeting parasitic nematodes. The exact molecular targets and pathways are not fully detailed, but it is known to disrupt the normal functioning of the parasites, leading to their removal from the host . The compound’s quaternary ammonium structure likely plays a role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Theniumclosylat kann mit anderen quaternären Ammoniumverbindungen verglichen werden, die in der Veterinärmedizin eingesetzt werden:

Pyrantelpamoat: Ein weiteres Anthelminthikum zur Behandlung von Infektionen mit parasitären Würmern.

Levamisol: Wird zur Behandlung von Nematodeninfektionen bei Nutztieren eingesetzt.

Die Einzigartigkeit von Theniumclosylat liegt in seiner spezifischen Anwendung zur Entfernung bestimmter Arten von Hakenwürmern bei Hunden und seiner besonderen chemischen Struktur .

Biologische Aktivität

Thenium closylate is a benzimidazole derivative primarily utilized in veterinary medicine for its anthelmintic properties, particularly against hookworm infections in dogs and cats. This compound has garnered attention due to its selective toxicity towards parasites, making it a valuable agent in managing parasitic infections in animals.

Chemical Structure and Properties

This compound is chemically classified as C21H24ClNO4S2, indicating a complex structure that contributes to its biological activity. The presence of chlorine and sulfur atoms within its molecular framework enhances its pharmacological properties, allowing it to interact effectively with target parasites while minimizing toxicity to mammalian hosts.

The primary mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization in helminths. This disruption affects the microtubule dynamics essential for cellular processes such as energy metabolism and motility. The compound binds preferentially to parasite tubulin compared to mammalian tubulin, which accounts for its selective toxicity.

Table 1: Comparison of Tubulin Binding Affinity

| Compound | Binding Affinity (K_d) | Target Organism |

|---|---|---|

| This compound | Low | Hookworms |

| Benzimidazole | Moderate | Various helminths |

| Levamisole | High | Nematodes |

Efficacy and Dosage

Clinical studies have demonstrated that this compound is effective at doses ranging from 200 to 250 mg/kg administered twice daily. Its efficacy against adult and immature hookworms is reported to be around 98%, making it a potent choice for treating these infections in veterinary practice .

Case Study: Efficacy in Canine Patients

In a controlled study involving 50 dogs diagnosed with hookworm infections, treatment with this compound resulted in a significant reduction in fecal egg counts (FEC) within 48 hours post-treatment. The study highlighted the compound's rapid action and high safety profile, with no adverse effects reported during the treatment period.

Pharmacokinetics

After administration, this compound undergoes extensive metabolism primarily in the liver. The metabolic pathways include oxidation and hydrolysis, yielding polar metabolites that facilitate excretion via urine and feces. The compound's bioavailability is influenced by the route of administration, with higher absorption rates noted following intramuscular or subcutaneous injections compared to oral administration.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 6-8 hours |

| Peak plasma concentration | 2-3 hours post-administration |

| Excretion route | Urine and feces |

Safety Profile

The safety margin of this compound is notably high due to its selective action on parasitic tubulin. In studies assessing acute toxicity, no significant adverse effects were observed at therapeutic doses, further supporting its use in veterinary medicine.

Eigenschaften

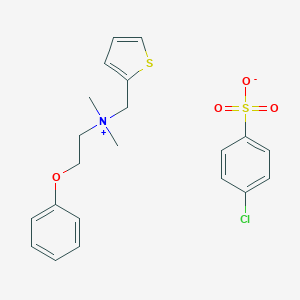

IUPAC Name |

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHSUSUOMSSBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195653 | |

| Record name | Thenium closylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-40-9 | |

| Record name | 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenium closylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THENIUM CLOSYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thenium closylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenium closilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENIUM CLOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU308VI4JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the efficacy of Thenium Closylate-Piperazine Phosphate combination therapy compare to other treatment options for Toxocara canis infections?

A2: While the provided research demonstrates the efficacy of this compound-Piperazine Phosphate combination therapy against Toxocara canis, [, ] the articles do not directly compare this treatment to other available options. Further research is needed to determine the relative efficacy and safety of this combination therapy compared to other anthelmintics commonly used against Toxocara canis infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.